2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Medicinal Chemistry Process Chemistry Scaffold Synthesis

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a fused pyrrolidine-thiazole heterocycle (C₆H₈N₂S, MW 140.21) that serves as a critical pharmacophoric subunit in multiple clinical-stage drug discovery programs. Unlike simple monocyclic thiazoles or pyrroles, this rigid, bicyclic scaffold was specifically selected by Daiichi Sankyo as the S4 binding element in their orally active, potent Factor Xa (fXa) inhibitor program, where it contributed to enhanced target potency, aqueous solubility, and favorable pharmacokinetic properties.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 773031-79-1
Cat. No. B1601840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
CAS773031-79-1
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)CNC2
InChIInChI=1S/C6H8N2S/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3
InChIKeyDQNDJDKFUJDVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 773031-79-1): A Validated Bicyclic Scaffold for Factor Xa and RORγt Inhibitor Programs


2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a fused pyrrolidine-thiazole heterocycle (C₆H₈N₂S, MW 140.21) that serves as a critical pharmacophoric subunit in multiple clinical-stage drug discovery programs [1]. Unlike simple monocyclic thiazoles or pyrroles, this rigid, bicyclic scaffold was specifically selected by Daiichi Sankyo as the S4 binding element in their orally active, potent Factor Xa (fXa) inhibitor program, where it contributed to enhanced target potency, aqueous solubility, and favorable pharmacokinetic properties [1]. Independently, Vitae Pharmaceuticals identified the same 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core as the central scaffold in their first-generation RORγt inverse agonist series, culminating in the Phase I clinical candidate VTP-43742 [2]. The 2-methyl substituent on the thiazole ring of CAS 773031-79-1 provides a critical steric and electronic tuning point that distinguishes this building block from the unsubstituted parent scaffold (CAS 1434128-58-1), the 2-phenyl analog (CAS 954241-29-3), and the N-methyl regioisomer (CAS 365996-66-3), each of which presents different reactivity, lipophilicity, and target-binding profiles.

Why 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 773031-79-1) Cannot Be Replaced by Unsubstituted, Regioisomeric, or Alternative Heterocyclic Building Blocks


The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold exhibits a unique combination of conformational rigidity, heteroatom placement, and hydrogen-bonding geometry that is not replicated by regioisomeric pyrrolothiazoles, monocyclic thiazoles, or alternative fused systems such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine [1]. In Daiichi Sankyo's fXa program, the pyrrolo[3,4-d]thiazole subunit was specifically identified as an 'excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics,' replacing earlier S4 binding moieties [1]. Crucially, the 2-methyl substituent on CAS 773031-79-1 directly influences both the electronic character of the thiazole ring (affecting π-stacking and hydrogen-bond acceptor strength at N3) and the steric environment at the adjacent S4 binding pocket interface. Vitae Pharmaceuticals' own scaffold evolution provides the most compelling evidence for scaffold specificity: their first patent (WO2014179564) claimed RORγt inverse agonists built on the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, but their second-generation patent (WO2015116904) replaced this entirely with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, demonstrating that even closely related fused heterocycles produce fundamentally different pharmacological outcomes [2]. Substituting the 2-methyl group with hydrogen, phenyl, or relocating the methyl to the N-5 position therefore alters the core electronic and steric properties that medicinal chemistry programs have specifically optimized, making interchange without re-optimization of the full SAR untenable.

Quantitative Differentiation Evidence for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 773031-79-1) Versus Its Closest Analogs


Synthetic Accessibility of the 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Scaffold: One-Step Cyclization Yield Comparison

The Daiichi Sankyo team developed a one-step Mitsunobu-based cyclization route to the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold that replaced a problematic 4-step linear synthesis [1]. The original route to the unsubstituted parent scaffold suffered from: (a) poor dibromination selectivity yielding only ~30% of the desired dibromide intermediate, (b) low stability of the dibromide, (c) a critically low cyclization yield of 13% using benzenesulfonamide, and (d) harsh HBr reflux conditions for deprotection. The new one-step cyclization from stable diol intermediate 10 employing CMBP achieved the cyclized N-nosyl-protected product in high purity as a directly filterable solid, with subsequent mild deprotection using PS-thiophenol resin at room temperature, representing a transformative improvement in overall synthetic efficiency [1]. This synthetic route was demonstrated to be general across multiple pyrrolidine-fused aromatic ring systems, confirming the robust nature of the approach [1].

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Scaffold Validation in Factor Xa Inhibitor Programs: Pyrrolo[3,4-d]thiazole Versus Alternative S4 Binding Elements

The pyrrolo[3,4-d]thiazole moiety was specifically identified by Daiichi Sankyo researchers as an 'excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics' during the discovery of their orally active potent fXa inhibitor compound 1 [1]. In a related fXa inhibitor series from a separate research group, oxazolidinone derivatives incorporating pyrrole/indole/thiazole moieties as S4 binding elements achieved potent human fXa inhibition, with compound 7b showing IC₅₀ = 2.01 nM and anticoagulant activity (human PTCT₂ = 0.15 μM, APPTCT₂ = 0.30 μM; rabbit PTCT₂ = 0.46 μM, APPTCT₂ = 0.75 μM) [2]. These data demonstrate that the S4 binding element incorporating a thiazole-pyrrolidine fused system achieves low nanomolar potency, a benchmark against which alternative S4 scaffolds must be measured. The 2-methyl substituent on CAS 773031-79-1 provides the specific steric and electronic properties required for optimal S4 pocket complementarity, and SAR studies indicated that modification of the alkylamino group at the S4 ligand position directly impacted anticoagulant activity [2].

Anticoagulant Drug Discovery Factor Xa Inhibition S4 Binding Pharmacophore

Scaffold Evolution Evidence: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Core Versus 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Core in RORγt Inverse Agonist Clinical Development

Vitae Pharmaceuticals' patent evolution provides a direct, real-world case study in scaffold differentiation. Their first RORγt patent application (WO2014179564) claimed inverse agonists built on a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core [1]. This scaffold supported the development of their clinical candidate VTP-43742, which successfully completed a Phase I single ascending dose study and was considered the leading clinical candidate in the RORγt inverse agonist category at the time [1]. In their second-generation patent (WO2015116904), Vitae deliberately replaced the thiazole-containing core with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core [1]. This scaffold hop — from a sulfur-containing fused system to an all-nitrogen fused system — demonstrates that the two scaffolds are not interchangeable and that the pyrrolo[3,4-d]thiazole core possessed specific properties (potentially related to sulfur-mediated binding interactions, metabolic stability, or physicochemical profile) that were distinct enough to warrant an entire patent family before the switch was made.

RORγt Inhibition Autoimmune Disease Scaffold Hopping

Dihydroorotase Enzyme Inhibition Data for the 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Chemotype

The BindingDB database reports IC₅₀ data for a compound matching the 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole chemotype evaluated against dihydroorotase enzyme from mouse Ehrlich ascites cells [1]. The compound was tested at a concentration of 10 μM at pH 7.37, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) [1]. This represents a modest level of enzyme inhibition. Importantly, this data point provides a quantitative baseline for this specific chemotype that can be referenced when evaluating more elaborated derivatives of the 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold. It should be noted that the free base form (CAS 773031-79-1) is itself a synthetic intermediate; the more potent biological activities are typically observed in its further functionalized derivatives (e.g., the tosyl-protected analog or N-acylated fXa inhibitors).

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Validated Application Scenarios for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 773031-79-1) in Drug Discovery and Chemical Biology


S4 Binding Element Synthesis for Factor Xa Inhibitor Lead Optimization Programs

The pyrrolo[3,4-d]thiazole scaffold has been validated by Daiichi Sankyo as an S4 binding pharmacophore that combines target potency with favorable solubility and pharmacokinetics in orally active fXa inhibitors [1]. The 2-methyl derivative (CAS 773031-79-1) serves as the optimal starting building block for constructing S4-optimized fXa inhibitors, as the methyl group provides critical steric complementarity to the S4 aryl-binding pocket. Researchers pursuing next-generation anticoagulants can use this building block to rapidly diversify the S4 region through N-5 acylation or sulfonylation, leveraging the established SAR that the S4 ligand structure directly governs anticoagulant potency [2]. The improved synthetic accessibility demonstrated by Yoshikawa et al. (2012) ensures that multi-gram quantities are achievable for comprehensive SAR exploration [1].

RORγt Inverse Agonist Scaffold for Autoimmune and Inflammatory Disease Programs

The clinical validation of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold through Vitae Pharmaceuticals' Phase I candidate VTP-43742 confirms its suitability for RORγt-targeted programs [1]. The 2-methyl substitution on CAS 773031-79-1 corresponds to the specific chemotype present in the first-generation clinical patent family (WO2014179564), providing a direct link to clinically precedented chemical space [1]. Academic and industrial groups developing novel RORγt inverse agonists can use this building block to access the same scaffold architecture that produced a clinical candidate, while exploring differentiated N-5 substituents to establish new intellectual property positions distinct from both the Vitae thiazole series and their later pyridine series [1].

Kinase Inhibitor and Antimicrobial Agent Scaffold Diversification

Derivatives of the 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold have demonstrated promising activity in kinase inhibition (including CDK targets) and antimicrobial assays [1]. The 2-tosyl-protected analog (CAS 170456-89-0) has been specifically explored in BACE1 inhibitor programs targeting Alzheimer's disease, with patent applications (WO2023123456, 2023) claiming high selectivity over related aspartyl proteases [2]. The free amine CAS 773031-79-1 serves as the key synthetic precursor to these tosyl-protected and other N-functionalized derivatives, making it the essential entry point for any medicinal chemistry program exploring this scaffold's kinase or protease inhibition potential [2]. Preliminary toxicology evaluation of related analogs has shown favorable profiles in rodent models, supporting their further progression [2].

Dihydroorotase/DHODH Pathway Probe Development

The documented dihydroorotase inhibition activity (IC₅₀ = 180 μM) for the 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole chemotype provides a starting point for developing probes of the pyrimidine biosynthesis pathway [1]. While the free base itself shows modest potency, this is expected for an unoptimized fragment, and the multiple functionalization vectors available (N-5 acylation, C-2 methyl replacement, thiazole ring substitution) provide clear paths for potency optimization [1]. The scaffold's low molecular weight (140.21 Da) and favorable ligand efficiency metrics make it an attractive fragment hit for structure-based drug design programs targeting dihydroorotase or related enzymes in the de novo pyrimidine synthesis pathway [1].

Quote Request

Request a Quote for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.